2-chloro-N-cyclopropylpyrimidin-4-amine
Overview
Description
“2-chloro-N-cyclopropylpyrimidin-4-amine” is a chemical compound with the molecular formula C7H8ClN3 and a molecular weight of 169.61 . It is used for research purposes .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include “this compound”, can be achieved through several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: ClC1=NC=CC(=N1)NC2CC2 . This notation provides a way to represent the structure of the molecule in a text format.
Scientific Research Applications
Synthesis of α-Aminophosphonates
2-Cyclopropylpyrimidin-4-yl-aryl/benzothiazole derived α-aminophosphonates were synthesized from 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites. This process, promoted by phosphomolybdic acid, offers an efficient one-pot synthesis method with good to excellent yields and short reaction times (P. S. Reddy et al., 2014).
Amination of Polychloropyrimidines
The amination of substituted di- and trichloropyrimidines, including 2-chloropyrimidines, leads to the production of 2-substituted products. This process involves the use of dialkylbiarylphosphine-derived palladium catalysts for high efficiency, revealing significant applications in chemical synthesis (Sean M. Smith & S. Buchwald, 2016).
Amination with Polyamines
Amination of 2-chloro- and 2,4-dichloropyrimidines with linear polyamines under catalytic and noncatalytic conditions produces 2-aminopyrimidines and various arylated derivatives. This reaction process showcases diverse chemical transformations for the production of functionalized pyrimidines (A. Averin et al., 2008).
SN(ANRORC) Mechanism in Amination
The amination of 2-halogeno-4,6-diphenylpyrimidines and chloro-quinazolines involves a ring-opening SN(ANRORC) mechanism. This discovery contributes to the understanding of reaction mechanisms in organic synthesis and may inform the development of new synthetic pathways (A. P. Kroon & H. Plas, 2010).
Molecular Docking and Experimental Analysis
A study on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, which has structural similarities to 2-chloro-N-cyclopropylpyrimidin-4-amine, involved molecular docking and experimental techniques like FT-IR, FT-Raman, and NMR. This research aids in understanding the molecular structure and properties of similar compounds (S. Aayisha et al., 2019).
Synthesis of 5-HT1A Partial Agonists
The synthesis of aminopyrimidine compounds, including a derivative of N-cyclopropylpyrimidin-2-amine, was explored for their potential as 5-HT(1A) agonists. This research contributes to the field of medicinal chemistry and drug development (A. Dounay et al., 2009).
Properties
IUPAC Name |
2-chloro-N-cyclopropylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-7-9-4-3-6(11-7)10-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDIJOOBWRXFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624605 | |
Record name | 2-Chloro-N-cyclopropylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945895-52-3 | |
Record name | 2-Chloro-N-cyclopropylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60624605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-(cyclopropylamino)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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